molecular formula C11H20N2O2 B13560790 Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13560790
M. Wt: 212.29 g/mol
InChI Key: ZBBBKIXTLQEGAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves several steps, starting from commercially available precursors. One common synthetic route involves the Vilsmeier formylation of a suitable indole derivative, followed by reduction and protection steps to introduce the desired functional groups . The reaction conditions often include the use of strong bases like n-butyllithium and electrophiles such as dimethylformamide in anhydrous solvents at low temperatures . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other bicyclic amines, such as:

    Tropane derivatives: Known for their use in pharmaceuticals like atropine and cocaine.

    Quinuclidine derivatives: Used in the synthesis of antimalarial drugs and other bioactive compounds.

    Bicyclo[2.2.1]heptane derivatives: Commonly used in organic synthesis and materials science.

The unique structural features of this compound, such as its specific bicyclic framework and functional groups, make it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7(5-12)8-4-9(8)13/h7-9H,4-6,12H2,1-3H3

InChI Key

ZBBBKIXTLQEGAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)CN

Origin of Product

United States

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